molecular formula C10H6Cl2N4 B1296380 5-amino-1-(2,5-dichlorophenyl)-1h-pyrazole-4-carbonitrile CAS No. 73594-96-4

5-amino-1-(2,5-dichlorophenyl)-1h-pyrazole-4-carbonitrile

Cat. No.: B1296380
CAS No.: 73594-96-4
M. Wt: 253.08 g/mol
InChI Key: YQSMXEYBNRLGRK-UHFFFAOYSA-N
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Description

5-amino-1-(2,5-dichlorophenyl)-1h-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an amino group, a cyano group, and two chlorine atoms attached to a phenyl ring. It is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural features.

Biochemical Analysis

Biochemical Properties

5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs) and other kinases, which are essential for cell cycle regulation . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to alterations in cellular functions.

Cellular Effects

The effects of 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of p38MAPK, a protein kinase involved in inflammatory responses and stress signaling . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. For instance, its interaction with CDKs can inhibit their activity, leading to cell cycle arrest and potential apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary.

Dosage Effects in Animal Models

The effects of 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties. At higher doses, toxic or adverse effects can occur. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced .

Metabolic Pathways

5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, its interaction with metabolic enzymes can alter the production of key metabolites, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions can influence its accumulation in certain cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,5-dichlorophenyl)-1h-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichlorobenzonitrile with hydrazine hydrate, followed by cyclization with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2,5-dichlorophenyl)-1h-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Amine derivatives of the pyrazole compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-(2,5-dichlorophenyl)-1h-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-cyano-1-(2,4-dichlorophenyl)-3-methylpyrazole
  • 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole

Uniqueness

5-amino-1-(2,5-dichlorophenyl)-1h-pyrazole-4-carbonitrile is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different pharmacological properties compared to its analogs.

Properties

IUPAC Name

5-amino-1-(2,5-dichlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N4/c11-7-1-2-8(12)9(3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSMXEYBNRLGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C(=C(C=N2)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00315540
Record name MLS003115690
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73594-96-4
Record name MLS003115690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115690
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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